3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile
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Overview
Description
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a chemical compound with the molecular formula C9H5NO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a benzofuran ring fused with a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzyl cyanide in the presence of a base, such as sodium hydroxide, followed by oxidation to form the desired product. Another approach involves the use of a multicomponent cascade reaction, which allows for the efficient construction of the benzofuran ring system with moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, amines, and carboxylic acids, which can be further utilized in various synthetic applications.
Scientific Research Applications
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
- 2,3-Dihydrobenzofuran-2-carboxylic acid
- Benzofuran-2-carbonitrile
Uniqueness
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzofuran ring with a carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
3-oxo-1-benzofuran-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTZPTUJAKROJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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